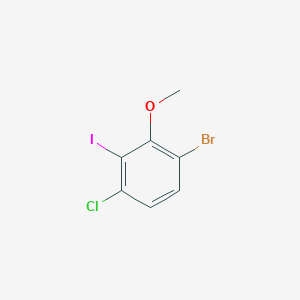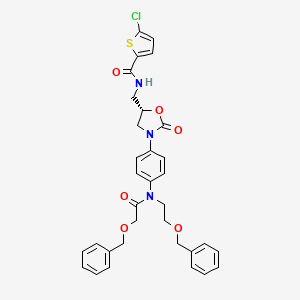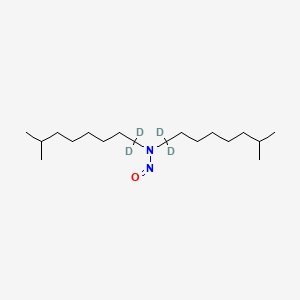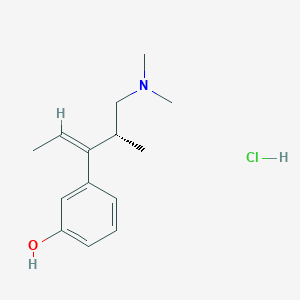
(R,Z)-3-(5-(Dimethylamino)-4-methylpent-2-en-3-yl)phenol Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R,Z)-3-(5-(Dimethylamino)-4-methylpent-2-en-3-yl)phenol Hydrochloride is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a dimethylamino group, a phenol group, and a hydrochloride salt, which contribute to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (R,Z)-3-(5-(Dimethylamino)-4-methylpent-2-en-3-yl)phenol Hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, followed by the introduction of the dimethylamino group and the phenol group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including batch reactors and continuous flow reactors. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity. Purification methods, such as crystallization and chromatography, are employed to obtain the final product.
Types of Reactions:
Oxidation: The phenol group in this compound can undergo oxidation reactions to form quinones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Various reduced derivatives of the original compound.
Substitution: Substituted phenol derivatives with different functional groups.
科学的研究の応用
Chemistry: (R,Z)-3-(5-(Dimethylamino)-4-methylpent-2-en-3-yl)phenol Hydrochloride is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, such as its use in drug development for various diseases.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of (R,Z)-3-(5-(Dimethylamino)-4-methylpent-2-en-3-yl)phenol Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino group and phenol group play crucial roles in binding to these targets, leading to various biochemical effects. The compound may modulate signaling pathways and influence cellular processes, contributing to its potential therapeutic effects.
類似化合物との比較
- (R,Z)-1-(Dimethylamino)but-2-en-1-ol
- (R,Z)-3-(Dimethylamino)-4-methylpent-2-en-1-ol
Comparison: Compared to similar compounds, (R,Z)-3-(5-(Dimethylamino)-4-methylpent-2-en-3-yl)phenol Hydrochloride exhibits unique chemical properties due to the presence of both the dimethylamino group and the phenol group. These functional groups contribute to its distinct reactivity and potential applications in various fields. The hydrochloride salt form also enhances its stability and solubility, making it more suitable for certain industrial and research applications.
特性
分子式 |
C14H22ClNO |
|---|---|
分子量 |
255.78 g/mol |
IUPAC名 |
3-[(Z,4R)-5-(dimethylamino)-4-methylpent-2-en-3-yl]phenol;hydrochloride |
InChI |
InChI=1S/C14H21NO.ClH/c1-5-14(11(2)10-15(3)4)12-7-6-8-13(16)9-12;/h5-9,11,16H,10H2,1-4H3;1H/b14-5-;/t11-;/m0./s1 |
InChIキー |
TZOOYBCJSXMJPM-UOOGNVTLSA-N |
異性体SMILES |
C/C=C(\C1=CC(=CC=C1)O)/[C@@H](C)CN(C)C.Cl |
正規SMILES |
CC=C(C1=CC(=CC=C1)O)C(C)CN(C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{3-Hydroxy-[1,4'-bipiperidine]-1'-yl}ethan-1-one](/img/structure/B13431499.png)
![(3R,8S)-tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trien-2-one](/img/structure/B13431500.png)
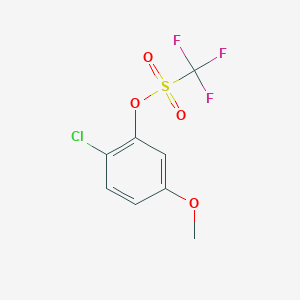
![Ethyl (3S)-5,6-dimethyl-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride](/img/structure/B13431510.png)
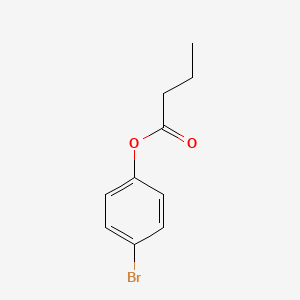
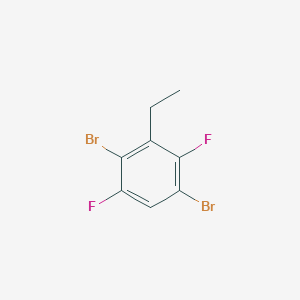
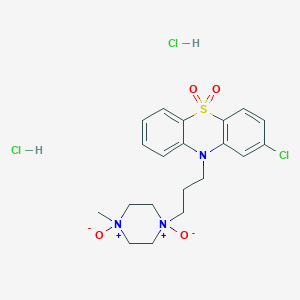
![2-Bromo-5-fluoro-7-nitrobenzo[b]furan-3(2H)-one](/img/structure/B13431527.png)
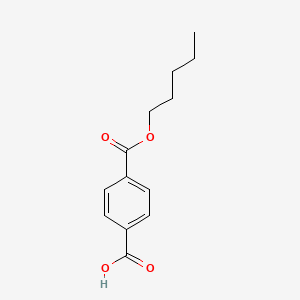

![(3R,5R,8R,9S,10S,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13431543.png)
